molecular formula C6H10N2O B2665910 (1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one CAS No. 2287248-96-6

(1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one

Cat. No. B2665910
CAS RN: 2287248-96-6
M. Wt: 126.159
InChI Key: IKSTXALZXPOIQI-CRCLSJGQSA-N
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Description

(1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one, also known as DMK, is a bicyclic guanidine compound that has gained significant attention in the scientific community due to its unique properties. DMK has a wide range of applications, from being used as a catalyst in organic reactions to being studied for its potential therapeutic effects in the treatment of various diseases. In

Scientific Research Applications

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Selective Agonists

Compounds derived from diazabicycloheptane, including variations similar to "(1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one," have been synthesized and evaluated for their potential as selective agonists at the alpha4beta2 nAChR subtype. These studies have led to the identification of compounds with significant in vitro pharmacological profiles, indicating the potential for therapeutic applications targeting neurological disorders through modulation of nAChRs (Ji et al., 2007).

Antibacterial Agents

Research has also focused on the synthesis of novel chiral 7-(1-, 3-, 4-, and 6-methyl-[(1R,4R)-2,5- diazabicyclo[2.2.1]heptan-2-yl]-substituted naphthyridines aimed at developing potent in vitro and in vivo antibacterial agents. These efforts have resulted in compounds showing significant antibacterial activity against Gram-positive and Gram-negative bacteria, with some derivatives demonstrating promising profiles for preclinical trials (Remuzon et al., 1992).

Organic Synthesis Methodologies

The structural and synthetic exploration of diazabicycloheptanes extends to the development of new methods for their synthesis, including the study of their conformational behavior and reactivity in various chemical reactions. For instance, a novel method for the synthesis of 6-substituted 1,5-diazabicyclo[3.1.0]hexanes and 7-substituted 1,6-diazabicyclo[4.1.0]heptanes has been reported, offering insights into the stereochemical and regiochemical properties of these compounds (Kuznetsov et al., 2003).

properties

IUPAC Name

(1R,6S)-2-methyl-2,5-diazabicyclo[4.1.0]heptan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-8-5-2-4(5)7-3-6(8)9/h4-5,7H,2-3H2,1H3/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSTXALZXPOIQI-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC2NCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2C[C@@H]2NCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2287248-96-6
Record name rac-(1R,6S)-2-methyl-2,5-diazabicyclo[4.1.0]heptan-3-one
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